molecular formula C10H20O B077179 p-Menthan-7-ol CAS No. 13674-19-6

p-Menthan-7-ol

Cat. No. B077179
CAS RN: 13674-19-6
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Patent
US03993604

Procedure details

A mixture of 200 g of cuminic aldehyde, 200 g of 1,2-dimethoxy-ethane and 6 g of ruthenium -- 5% on charcoal; Doduco Chemie Werk, Sinsheim Elsenz, West Germany -- were heated in a stainless steel autoclave at 130° and at a pressure of 100 atm, for 25 h. The obtained reaction mixture was then filtered and subjected to a fractional distillation to yield 176 g (85%) of a 70 : 30 (parts by weight) mixture of cis and trans-4-isopropyl-cyclohexylmethanol.
[Compound]
Name
aldehyde
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C@H:4]1[CH2:9][CH2:8][C@H:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>[Ru].COCCOC>[CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
aldehyde
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
6 g
Type
catalyst
Smiles
[Ru]
Name
Quantity
200 g
Type
solvent
Smiles
COCCOC
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[C@@H]1CC[C@H](CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
was then filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to a fractional distillation
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.